molecular formula C12H12FNO2S3 B2765907 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile CAS No. 1986549-91-0

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile

Cat. No.: B2765907
CAS No.: 1986549-91-0
M. Wt: 317.41
InChI Key: NZAAJBCEPPNWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile is a complex organic compound characterized by the presence of a fluoro-substituted phenyl group, a sulfonyl group, and a bis(methylthio)acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the bis(methylthio)acrylonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The fluoro and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and sulfonyl groups can enhance binding affinity and specificity, while the bis(methylthio)acrylonitrile moiety can participate in various chemical reactions within biological systems. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: Shares the fluoro-substituted phenyl group but lacks the sulfonyl and bis(methylthio)acrylonitrile moieties.

    3,3-Bis(methylthio)acrylonitrile: Contains the bis(methylthio)acrylonitrile group but lacks the fluoro-substituted phenyl and sulfonyl groups.

Uniqueness

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S3/c1-8-4-5-9(13)10(6-8)19(15,16)11(7-14)12(17-2)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAAJBCEPPNWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)C(=C(SC)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.